![molecular formula C10H17NO2 B1401913 2-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 1363381-86-5](/img/structure/B1401913.png)

2-Azaspiro[4.5]decane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azaspiro[4.5]decane-8-carboxylic acid is a compound with the molecular weight of 283.37 . It is a powder at room temperature . The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid .

Synthesis Analysis

The synthesis of 2-Azaspiro[4.5]decane derivatives has been reported in the literature . One method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This indicates the presence of a spiro compound, which is a bicyclic organic compound formed by two rings linked by one carbon atom .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 283.37 .Scientific Research Applications

Serotonin Receptor Activity

2-Azaspiro[4.5]decane-8-carboxylic acid derivatives have been synthesized and studied for their affinity and activity at serotonin 5-HT1A and 5-HT2A receptors. Certain derivatives, especially those containing a cyclohexane moiety in the 3-position of the pyrrolidine-2,5-dione ring, are considered potent 5-HT1A ligands. These compounds display diverse functional activities, acting as agonists or antagonists at 5-HT1A/5-HT2A receptors depending on their specific structures (Obniska et al., 2006).

Anticonvulsant Properties

Differently substituted this compound derivatives have been synthesized and evaluated for anticonvulsant activity. Studies indicate that specific structural features of these compounds are closely linked to their anticonvulsant efficacy, with some showing promising results in animal models of epilepsy (Kamiński et al., 2014).

Cholinergic Agent Activity

Spirooxazolidine-2,4-dione derivatives, related to this compound, have been synthesized and evaluated as cholinergic agents. These compounds show affinity for cortical M1 receptors and exhibit antiamnesic effects in animal models. This indicates their potential as muscarinic agonists for treating dementia-related conditions (Tsukamoto et al., 1993).

Radioligand Development

1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective σ1 receptor ligands with nanomolar affinity. Their properties, including high brain uptake and specific accumulation in σ1 receptor-rich brain areas, make them potential candidates for brain imaging agents for σ1 receptors (Tian et al., 2020).

Immunomodulatory Effects

Several studies have explored the immunomodulatory effects of SK&F 105685 (N, N-dimethyl-8,8,-dipropyl-2-azaspiro[4.5]decane-2-propanamine dihydrochloride). This compound has been found to possess beneficial effects in rat models of autoimmune diseases, potentially modifying the disease outcome. It is suggested that SK&F 105685 and related azaspiranes may have therapeutic activity by inducing suppressor cells or affecting cytokine production (Badger et al., 1993; Badger et al., 1990; Badger et al., 1989; Fan et al., 1993).

properties

IUPAC Name |

2-azaspiro[4.5]decane-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOXUJCEWHNJTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)O)CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

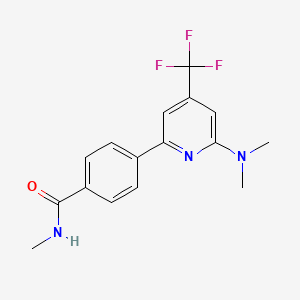

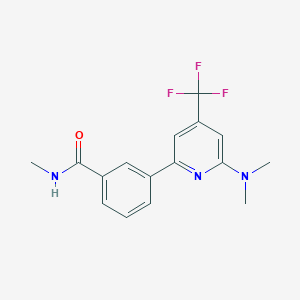

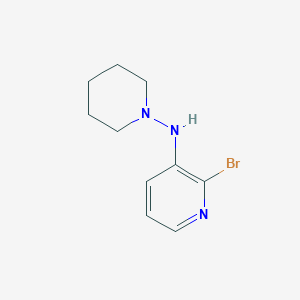

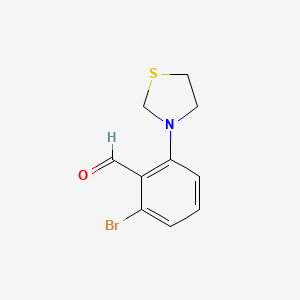

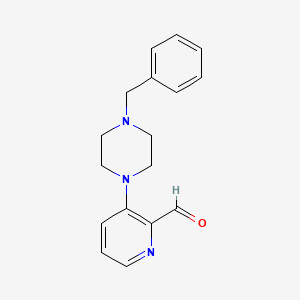

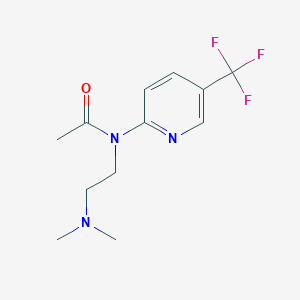

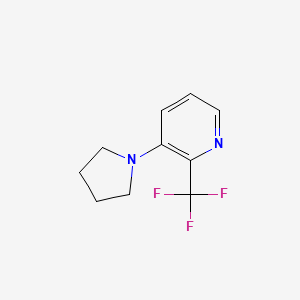

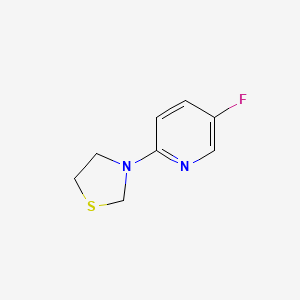

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1401836.png)

![[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401842.png)